(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a methoxybenzylidene group, and a butanoate ester
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction is believed to occur through a process known as excited-state intramolecular proton transfer (ESIPT). When excited with UV light, the compound undergoes a proton transfer, resulting in the emission of blue light.
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is stimulated by various molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, UVB radiation, and more . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the coloration of skin, hair, and eyes .
Result of Action
The primary result of the compound’s action is the inhibition of melanin production . This leads to a reduction in pigmentation, which can be beneficial in conditions characterized by hyperpigmentation . The compound has shown potent tyrosinase inhibitory activity, outperforming the positive control, kojic acid .
Action Environment
Environmental factors such as pH changes can affect the fluorescence properties of the compound. Additionally, exposure to UV light can stimulate the compound’s interaction with tyrosinase. Understanding these environmental influences is crucial for optimizing the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the thiazolidinone core. The final step involves the esterification of the thiazolidinone with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Share the thiazolidinone core but differ in their substituents and biological activities.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
(Z)-methyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its combination of a thiazolidinone ring and a methoxybenzylidene group, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with enzymes and other proteins, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
methyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-20-12-7-5-11(6-8-12)10-13-15(19)17(16(22)23-13)9-3-4-14(18)21-2/h5-8,10H,3-4,9H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWNYLYLDWAKQ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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